[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate
Overview
Description
[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate is a chemical compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of [3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate typically involves the reaction of 4-chlorobenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring. The final product is obtained after purification by recrystallization or column chromatography .
Chemical Reactions Analysis
[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as an anticancer agent by inhibiting the proliferation of cancer cells.
Agriculture: The compound has been explored for its potential use as a pesticide due to its ability to inhibit the growth of certain pests and pathogens.
Materials Science: The compound has been used in the development of new materials with unique properties, such as improved thermal stability and enhanced mechanical strength.
Mechanism of Action
The mechanism of action of [3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The compound also interacts with cellular receptors and signaling pathways, modulating their activity and resulting in the observed biological effects .
Comparison with Similar Compounds
[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate can be compared with other similar compounds such as:
3-(4-chlorophenyl)-1,2,4-oxadiazole: This compound lacks the phenyl acetate group and has different biological activities and chemical properties.
4-(chloromethyl)phenyl acetate: This compound has a similar structure but differs in the position of the chlorine atom and the presence of the methyl group.
Esfenvalerate: A synthetic pyrethroid insecticide with a similar chlorophenyl group but different overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-10(20)21-14-4-2-3-12(9-14)16-18-15(19-22-16)11-5-7-13(17)8-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSZFLNYGOCARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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